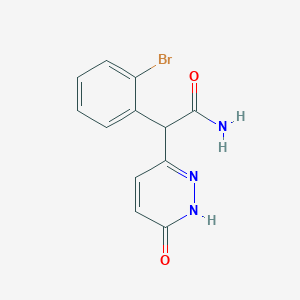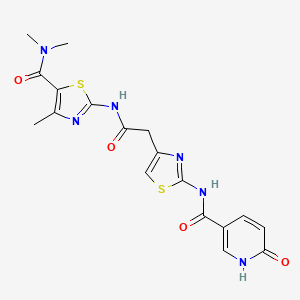
N,N,4-trimethyl-2-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,4-trimethyl-2-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O4S2 and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized various novel compounds with potential biological activities by exploring the chemical reactivity of thiazole and pyridine derivatives. For instance, the synthesis of sialic acid analogs, thiophene, thiazolyl-thiophene, and thienopyridine derivatives has been reported, demonstrating the versatility of these chemical frameworks in producing new molecules with potential therapeutic applications (Dondoni, A., Boscarato, A., & Marra, A., 1994) (Atta, A., & Abdel‐Latif, E., 2021).
Antimicrobial and Anticancer Activity
Several studies have focused on the antimicrobial and anticancer activities of thiazole derivatives. The synthesized compounds based on thiazole and pyridine cores have been evaluated for their cytotoxicity against various cell lines, showing promise as antimicrobial and anticancer agents. This indicates the potential of such compounds in drug development for treating cancer and infections (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Antioxidant Properties
Research into the antioxidant properties of thiazole derivatives has revealed compounds that exhibit significant radical scavenging activity. This suggests that these compounds could be further explored for their potential in managing oxidative stress-related diseases (Ahmad, M., Siddiqui, H., Gardiner, J., Parvez, M., & Aslam, S., 2012).
Methodological Advances in Synthesis
The development of new methodologies for the synthesis of complex molecules is crucial in medicinal chemistry. Research on compounds structurally related to N,N,4-trimethyl-2-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)thiazole-5-carboxamide has contributed to this by providing new synthetic routes and demonstrating the utility of certain chemical reactions in constructing complex heterocycles, which could be applied in the synthesis of various bioactive molecules (Krauze, A., Vilums, M., Sīle, L., & Duburs, G., 2007).
properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S2/c1-9-14(16(28)24(2)3)30-18(20-9)22-13(26)6-11-8-29-17(21-11)23-15(27)10-4-5-12(25)19-7-10/h4-5,7-8H,6H2,1-3H3,(H,19,25)(H,20,22,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLJSCNLABVIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)
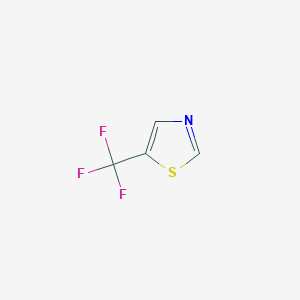
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

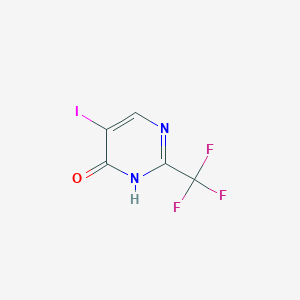
![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)
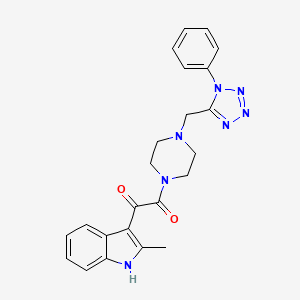
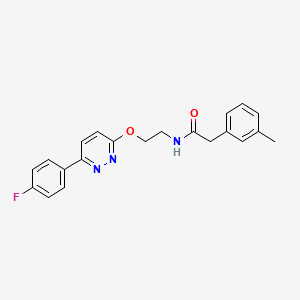
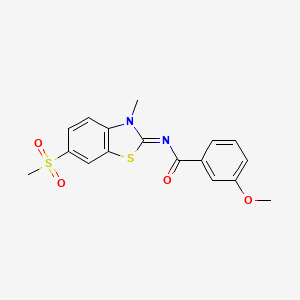
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2694602.png)
![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)
